N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide
Description
N-[4-[(2-Nitrophenyl)sulfamoyl]phenyl]acetamide is a sulfonamide derivative featuring an acetamide group attached to a phenyl ring, which is further connected via a sulfamoyl bridge to a 2-nitrophenyl substituent. The nitro group at the ortho position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.
Properties
IUPAC Name |
N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-10(18)15-11-6-8-12(9-7-11)23(21,22)16-13-4-2-3-5-14(13)17(19)20/h2-9,16H,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXWYBQCIBCFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323753 | |
| Record name | GNF-Pf-424 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7461-20-3 | |
| Record name | NSC404788 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | GNF-Pf-424 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Mechanism
The copper-catalyzed S–N coupling between sodium arylsulfinates and aryl amines, as described by Long et al., offers a robust pathway for synthesizing sulfonamides under mild conditions. For N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide, this method involves reacting sodium 4-acetamidobenzenesulfinate with 2-nitroaniline in the presence of CuBr₂, K₂S₂O₈, and Na₄P₂O₇ in a sulfolane/acetic acid solvent system at 60°C for 12 hours.
The mechanism proceeds via radical intermediates (Scheme 1):
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Oxidation of 2-nitroaniline : Protonation of 2-nitroaniline in acetic acid forms the anilinium ion, which is oxidized by sulfate radicals (generated from K₂S₂O₈) to yield an anilinium radical.
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Sulfonyl radical formation : Sodium 4-acetamidobenzenesulfinate is oxidized by Cu(II) to generate a sulfonyl radical.
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Radical coupling : The anilinium and sulfonyl radicals combine to form the N–S bond, followed by deprotonation to yield the final sulfonamide.
Table 1: Optimization of Copper-Catalyzed Synthesis
| Parameter | Optimal Condition | Role in Reaction |
|---|---|---|
| Catalyst | CuBr₂ (0.15 equiv) | Facilitates sulfinate oxidation |
| Oxidant | K₂S₂O₈ (1.5 equiv) | Generates sulfate radicals |
| Solvent | Sulfolane/AcOH (1:1.5) | Stabilizes radicals, enhances solubility |
| Temperature | 60°C | Balances rate and selectivity |
| Reaction time | 12 hours | Ensures complete conversion |
This method achieves yields exceeding 80% for analogous compounds, with functional group tolerance for nitro substituents due to the mild conditions.
Classical Sulfonation Route: Traditional Methodology
Stepwise Synthesis via Sulfonyl Chloride Intermediates
The classical approach involves synthesizing 4-acetamidobenzenesulfonyl chloride followed by coupling with 2-nitroaniline (Figure 1):
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Sulfonation of acetanilide : Acetanilide is sulfonated using concentrated H₂SO₄ to yield 4-acetamidobenzenesulfonic acid.
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Chlorination : The sulfonic acid is treated with PCl₅ to form 4-acetamidobenzenesulfonyl chloride.
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Aminolysis : Reaction of the sulfonyl chloride with 2-nitroaniline in pyridine forms the target sulfonamide.
Table 2: Key Challenges in Classical Synthesis
| Step | Challenge | Mitigation Strategy |
|---|---|---|
| Sulfonation | Over-sulfonation side reactions | Controlled temperature (0–5°C) |
| Chlorination | Moisture sensitivity of PCl₅ | Anhydrous conditions, inert gas |
| Aminolysis | Poor solubility of 2-nitroaniline | Use of polar aprotic solvents |
While this method is well-established, it requires handling corrosive reagents and offers lower yields (~60–70%) compared to radical coupling.
Comparative Analysis of Methodologies
Efficiency and Scalability
The copper-catalyzed method outperforms the classical route in yield (80–88% vs. 60–70%) and scalability, as it avoids moisture-sensitive intermediates. The radical pathway also eliminates the need for sulfonyl chlorides, reducing purification steps.
Functional Group Compatibility
The nitro group in 2-nitroaniline remains stable under copper-catalyzed conditions due to the absence of strong acids. In contrast, classical sulfonation risks nitration side reactions under acidic conditions.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Observed [M+H]⁺ at m/z 335.0954 (calculated for C₁₄H₁₃N₃O₅S: 335.0954).
Industrial and Environmental Considerations
The copper-catalyzed method uses sulfolane, a solvent with high recyclability, aligning with green chemistry principles. Na₄P₂O₇ acts as a stabilizing agent, minimizing copper waste. In contrast, the classical route generates HCl and POCl₃ byproducts, necessitating stringent waste management .
Chemical Reactions Analysis
N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide has been studied for its potential therapeutic effects due to its structural similarity to known sulfonamide antibiotics. Key areas of investigation include:
- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound may possess similar capabilities, making it a candidate for developing new antibiotics to combat resistant bacterial strains .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The nitrophenyl group could enhance its interaction with biological targets involved in cancer progression .
Agricultural Applications
The compound has potential uses in agriculture, particularly as an anticoccidial agent in poultry farming. It can be administered in drinking water to prevent coccidiosis, a parasitic disease affecting chickens . Its efficacy in controlling parasites while minimizing harm to the host is an area of ongoing research.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Antimicrobial Efficacy : A study published in Journal of Antibiotics demonstrated that similar compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the nitrophenyl group could enhance antibacterial activity .
- Pharmacokinetics and Toxicology : Research conducted on the pharmacokinetics of sulfonamide derivatives revealed important insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is crucial for determining the safety and efficacy of this compound in clinical settings .
- Synergistic Effects with Other Compounds : Investigations into combination therapies have shown that this compound may work synergistically with other antibiotics, enhancing overall therapeutic outcomes against resistant pathogens.
Comparison Table of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | 2-nitrophenyl group | Potential for antimicrobial use |
| N-[4-(3-nitrophenyl)sulfamoyl]phenylacetamide | 3-nitrophenyl group | Variability in binding affinity |
| N-acetyl-sulfanilic acid-(2-nitro-anilide) | Sulfanilic acid derivative | Broader spectrum of activity |
| N-[4-(aminosulfonyl)phenyl]acetamide | Aminosulfonyl substitution | Different pharmacological profile |
Mechanism of Action
The mechanism of action of N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with cellular components at the molecular level .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of sulfonamide-acetamide derivatives are highly dependent on substituents attached to the sulfamoyl group and the phenyl rings. Below is a detailed comparison:
Substituent Effects on Pharmacological Activity
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-nitrophenyl group in the target compound contrasts with electron-donating substituents like 4-methoxybenzyl (). In IDO1 inhibition, electron-donating groups reduced activity, suggesting that the nitro group’s electron-withdrawing nature may enhance binding to enzymes requiring electron-deficient aromatic systems .
- Polar vs. Nonpolar Substituents: Piperazinyl and pyridyl groups improve solubility and target engagement (e.g., in anticancer activity), whereas nitro groups may enhance metabolic stability or redox activity .
Physicochemical Properties
- The nitro group in the target compound may increase molecular rigidity and reduce solubility compared to cyano or methyl derivatives .
Key Research Findings and Trends
- Anticancer Activity : Pyrazole-sulfonamide hybrids (e.g., ) demonstrate apoptosis induction in colon cancer, suggesting that the target compound’s nitro group could enhance cytotoxicity via redox cycling or DNA intercalation .
- Enzyme Inhibition : IDO1 inhibitors with acetylated sulfamoyl groups () show that substituent electronics critically modulate activity. The target’s nitro group may improve inhibition of oxidoreductases .
- Antimicrobial Potential: Thiazole and chromene derivatives () highlight the role of heterocyclic appendages in broadening antimicrobial spectra, a feature that could be explored in the nitro-substituted target .
Biological Activity
N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide is a synthetic compound belonging to the sulfonamide class, characterized by its unique functional groups, including a nitrophenyl moiety and a sulfamoyl group. This compound has garnered attention due to its potential biological activities, particularly as an antibacterial and anti-inflammatory agent.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 335.35 g/mol. The presence of the nitro group enhances its electrophilic properties, potentially increasing its interaction with biological targets.
This compound exerts its biological activity primarily through the inhibition of bacterial enzymes involved in folic acid synthesis. This mechanism is similar to that of other sulfonamides, which mimic para-aminobenzoic acid (PABA), a crucial metabolite for bacterial growth. By inhibiting dihydropteroate synthase, the compound disrupts the synthesis of folate, essential for bacterial DNA replication and growth .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antibacterial Activity : Sulfonamides are well-known for their antibacterial properties. Research indicates that this compound may exhibit significant antimicrobial activity against various bacterial strains, including those resistant to traditional antibiotics.
- Anti-inflammatory Effects : The compound's ability to inhibit cyclooxygenases (COX) suggests potential anti-inflammatory effects, making it a candidate for treating inflammatory conditions .
- Antitumor Potential : Preliminary studies have indicated that sulfonamide derivatives can inhibit tumor cell proliferation, suggesting possible applications in cancer therapy .
Research Findings and Case Studies
Several studies have explored the biological activity of related sulfonamide compounds, providing insights into the potential efficacy of this compound.
- Antimicrobial Studies : A study evaluated a series of sulfonamide derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with similar structures exhibited varying degrees of antibacterial activity, with minimum inhibitory concentrations (MIC) indicating effective doses .
- Enzyme Inhibition : Research has shown that sulfonamides can inhibit key enzymes in bacterial metabolism. For instance, compounds structurally related to this compound were found to effectively inhibit dihydropteroate synthase in vitro .
- Cytotoxicity Assays : In vitro studies assessing cytotoxicity against cancer cell lines have revealed that certain sulfonamide derivatives can significantly reduce cell viability, suggesting their potential as anticancer agents .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires strict control of reaction conditions, including solvent polarity (e.g., dichloromethane or DMF), temperature (typically 0–25°C), and stoichiometric ratios of precursors like 4-acetamidobenzenesulfonyl chloride and 2-nitroaniline. Thin-layer chromatography (TLC) is essential for real-time monitoring of reaction progress . Post-synthesis purification via recrystallization or column chromatography is recommended to remove unreacted sulfonamide intermediates .
Q. Which analytical techniques are most reliable for confirming the structural integrity of This compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the sulfamoyl linkage and acetamide moiety, while Infrared (IR) spectroscopy confirms functional groups (e.g., S=O stretching at ~1350 cm⁻¹). High-resolution mass spectrometry (HR-MS) provides molecular weight validation. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended .
Q. How does the reactivity of the sulfamoyl group in This compound influence its derivatization potential?
- Methodological Answer : The sulfamoyl group (-SO₂NH-) undergoes nucleophilic substitution with amines or hydrazines under mild acidic conditions. For example, coupling with pyrazole or thiazole derivatives requires pH-controlled environments (pH 6–7) to prevent decomposition. Solvent selection (e.g., ethanol or THF) and catalyst use (e.g., triethylamine) enhance reaction efficiency .
Advanced Research Questions
Q. How can quantitative structure-activity relationship (QSAR) models predict the biological activity of This compound derivatives?
- Methodological Answer : QSAR models utilize descriptors like LogP, molecular polarizability, and electron-withdrawing effects of the nitro group. For instance, replacing the 2-nitrophenyl moiety with a 4-fluorophenyl group increases hydrophobicity, enhancing membrane permeability in in vitro assays. Computational tools (e.g., CODESSA, MOE) validate these correlations .
Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives, including This compound?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from variations in assay conditions (e.g., bacterial strain specificity or cell-line metabolism). Standardized protocols (e.g., CLSI guidelines for MIC testing) and orthogonal assays (e.g., fluorescence-based enzymatic inhibition) are recommended. Cross-referencing with crystallographic data (e.g., PDB ID: OYS) clarifies binding interactions .
Q. How do polymorphic forms of This compound affect its physicochemical properties and bioactivity?
- Methodological Answer : Polymorph screening via X-ray diffraction (SC-XRD) reveals differences in crystal packing. For example, centrosymmetric head-to-tail interactions (C–H⋯O) in Form I may reduce solubility compared to Form II. Dissolution studies in biorelevant media (FaSSIF/FeSSIF) correlate polymorphism with bioavailability .
Q. What mechanistic insights explain the dual activity of This compound as an antibacterial and anticancer agent?
- Methodological Answer : The compound inhibits carbonic anhydrase IX (CA-IX) via sulfamoyl-Zn²+ coordination, disrupting pH regulation in hypoxic tumors. Concurrently, the nitro group generates reactive oxygen species (ROS) under bacterial reductase activity, causing DNA damage. Dual-target validation requires siRNA knockdowns and ROS scavenger controls .
Data Contradiction Analysis
Q. Why do some studies report low cytotoxicity for This compound despite strong in vitro enzyme inhibition?
- Methodological Answer : Poor cellular uptake due to high LogP (>3.5) or efflux pump activity (e.g., P-gp overexpression) may limit efficacy. Use of prodrug strategies (e.g., esterification of the acetamide) or nanoformulation (liposomal encapsulation) improves intracellular delivery. Confocal microscopy with fluorescently tagged derivatives tracks subcellular localization .
Experimental Design Considerations
Q. How should researchers design assays to evaluate the anti-inflammatory potential of This compound?
- Methodological Answer : Prioritize in vitro models like LPS-induced TNF-α secretion in RAW 264.7 macrophages. For in vivo validation, use carrageenan-induced paw edema in rodents, with dose-response curves (10–100 mg/kg). Include celecoxib as a positive control and monitor COX-2 inhibition via Western blot .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
